3-(Cyclohexylmethoxy)aniline
Description
3-(Cyclohexylmethoxy)aniline is an aromatic amine derivative characterized by a cyclohexylmethoxy substituent at the meta position of the aniline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The cyclohexylmethoxy group confers moderate lipophilicity, enhancing membrane permeability while retaining solubility in organic solvents. Its synthesis typically involves alkoxylation of 3-nitroanisole followed by catalytic hydrogenation, though specific protocols may vary depending on target applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)aniline |
InChI |
InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,14H2 |
InChI Key |
OUMBWHTZVCQOIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)aniline typically involves the reaction of cyclohexylmethanol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where cyclohexylmethanol reacts with aniline under basic conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of 3-(Cyclohexylmethoxy)aniline can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexylmethoxy derivatives of aniline.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the aniline ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-(Cyclohexylmethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Cyclohexylmethoxy)aniline with analogous aniline derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Position and Chain Length
- 4-(7-(Cyclohexylmethoxy)heptyl)aniline (7c): This derivative features a seven-carbon alkyl chain between the aniline and cyclohexylmethoxy groups. The extended chain increases molecular weight (C₂₂H₃₅NO, MW = 329.5 g/mol) and lipophilicity (logP ≈ 6.2), making it more suitable for lipid-rich environments. NMR data (δ 1.06–0.83 ppm for terminal CH₂) confirm flexibility, which may enhance binding to hydrophobic enzyme pockets in sphingosine kinase inhibitors .
- 2-(Cyclohexylmethoxy)-5-(trifluoromethyl)aniline :
The trifluoromethyl group at the para position introduces strong electron-withdrawing effects, lowering the pKa of the aniline NH₂ group (≈3.8 vs. 4.5 for the parent compound). This enhances stability under acidic conditions and improves interactions with electron-deficient pharmacophores in antimicrobial agents .
Halogenation Effects
- 3-Chloro-2-(cyclohexylmethoxy)aniline: Chlorination at the ortho position (C₁₃H₁₈ClNO, MW = 239.74 g/mol) increases steric hindrance, reducing reactivity in electrophilic substitutions. However, the chloro group enhances dipole-dipole interactions, as evidenced by its higher melting point (98–100°C) compared to the non-halogenated parent compound (liquid at RT) .
Ether Group Modifications
- 3-(2-Methoxyethoxy)aniline: Replacement of the cyclohexylmethoxy group with a methoxyethoxy chain (C₉H₁₃NO₂, MW = 167.2 g/mol) improves aqueous solubility (logP ≈ 1.5) due to hydrogen bonding with the ether oxygen. This modification is advantageous in water-soluble drug formulations .
- 2-(Cyclohexyloxy)aniline: The cyclohexyloxy group at the ortho position (C₁₂H₁₇NO, MW = 191.3 g/mol) creates steric constraints, limiting rotational freedom. This rigidity is exploited in catalysts for asymmetric synthesis, where precise spatial arrangement is critical .
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